

"4-(3-Chlorophenyl)thiazol-2-amine" bioactivity confirmation

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

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Publish Comparison Guide: 4-(3-Chlorophenyl)thiazol-2-amine

CAS Number: 34145-63-8 Molecular Formula: C₉H₇ClN₂S Molecular Weight: 210.68 g/mol

IUPAC Name: 4-(3-chlorophenyl)-1,3-thiazol-2-amine

Executive Summary: The "Meta-Chloro" Advantage

4-(3-Chlorophenyl)thiazol-2-amine is a privileged heterocyclic scaffold used primarily as a building block for protease inhibitors (specifically Deubiquitinases, DUBs) and kinase inhibitors. While its para-chloro analog (4-Cl) is more common in early screening libraries, the meta-chloro (3-Cl) isomer offers distinct pharmacological advantages:

- **Enhanced Solubility:** The asymmetry introduced by the meta-substitution often disrupts crystal packing more effectively than the para-isomer, leading to improved solubility in organic solvents and lipid bilayers.

- **Selectivity Tuning:** In kinase pockets, the 3-position chlorine often accesses distinct hydrophobic sub-pockets (e.g., the "back pocket" of ATP binding sites) that are inaccessible to the linear 4-substituted analogs.
- **Metabolic Stability:** Halogenation at the meta position blocks metabolic oxidation at a site that is otherwise prone to Phase I metabolism (cytochrome P450 hydroxylation).

Mechanism of Action & Biological Targets

This compound acts as a reversible competitive inhibitor or a pharmacophoric anchor in larger drug molecules.

A. Protease & DUB Inhibition (Primary Utility)

Research identifies this scaffold as a key moiety in inhibiting Ubiquitin C-terminal Hydrolase L1 (UCHL1) and USP30, enzymes critical in mitochondrial dysfunction and neurodegenerative pathways (e.g., Parkinson's).

- **Mechanism:** The thiazole ring coordinates with the catalytic cysteine/histidine dyad of the protease, while the 3-chlorophenyl group occupies the hydrophobic S1 binding pocket, providing specificity.

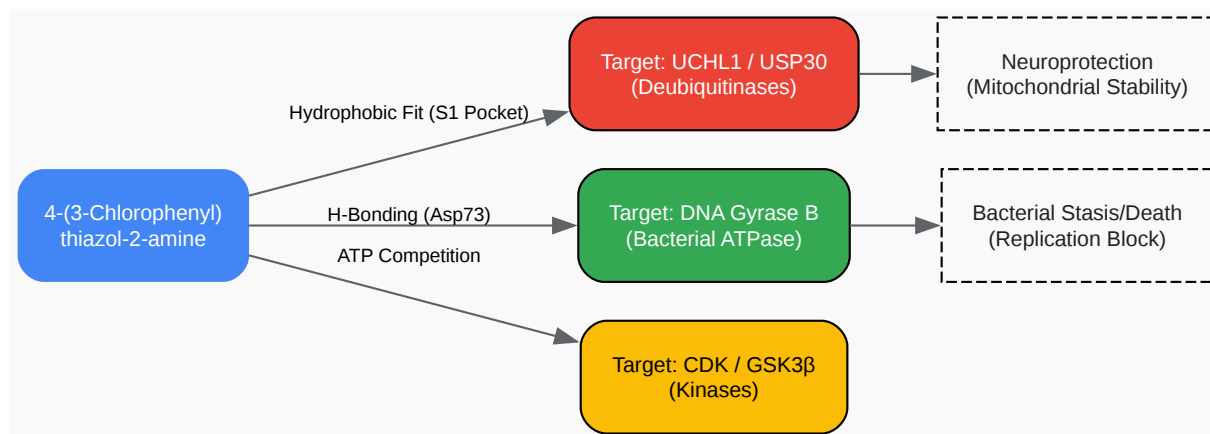
B. Antimicrobial Activity (Secondary Utility)

Like many 2-aminothiazoles, the free amine form exhibits broad-spectrum antimicrobial activity.

- **Target:** Bacterial DNA Gyrase B (ATPase domain).
- **Action:** The 2-amino group forms hydrogen bonds with Asp73 (in E. coli numbering), while the aryl ring stacks against the hydrophobic floor of the ATP-binding site.

C. Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold.



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Caption: Pharmacological divergence of the 3-chlorophenyl thiazole scaffold into neuroprotective and antimicrobial pathways.

Comparative Analysis: 3-Cl vs. Alternatives

The following table contrasts the 3-chlorophenyl derivative with its most common analogs.

Feature	4-(3-Chlorophenyl)thiazol-2-amine (Subject)	4-(4-Chlorophenyl)thiazol-2-amine (Alternative A)	4-Phenylthiazol-2-amine (Alternative B)
Substitution	Meta-Chloro	Para-Chloro	Unsubstituted
LogP (Lipophilicity)	~2.6 (Moderate)	~2.7 (High)	~1.9 (Low)
Steric Profile	Bent/Angular (Accesses side pockets)	Linear/Elongated (Deep pocket penetration)	Flat/Compact
Solubility (DMSO)	High (>50 mM)	Moderate (20-30 mM)	High (>50 mM)
Primary Application	Selectivity Probe (Kinase/DUB)	Potency Driver (General Hydrophobicity)	General Scaffold
Metabolic Liability	Low (Blocked meta site)	Low (Blocked para site)	High (Susceptible to para-hydroxylation)

Scientist's Note: Choose the 3-Cl isomer when your target binding pocket is "L-shaped" or requires a specific steric clash to avoid off-target binding (e.g., avoiding CYP450 inhibition). Choose the 4-Cl isomer if you simply need to increase potency via non-specific hydrophobic interactions.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is the industry standard for synthesizing high-purity **4-(3-chlorophenyl)thiazol-2-amine**. It utilizes the condensation of an

-haloketone with thiourea.

Reagents Required:

- Precursor A: 3-Chlorophenacyl bromide (also known as 2-bromo-1-(3-chlorophenyl)ethanone).
- Precursor B: Thiourea.[\[1\]](#)[\[2\]](#)[\[3\]](#)

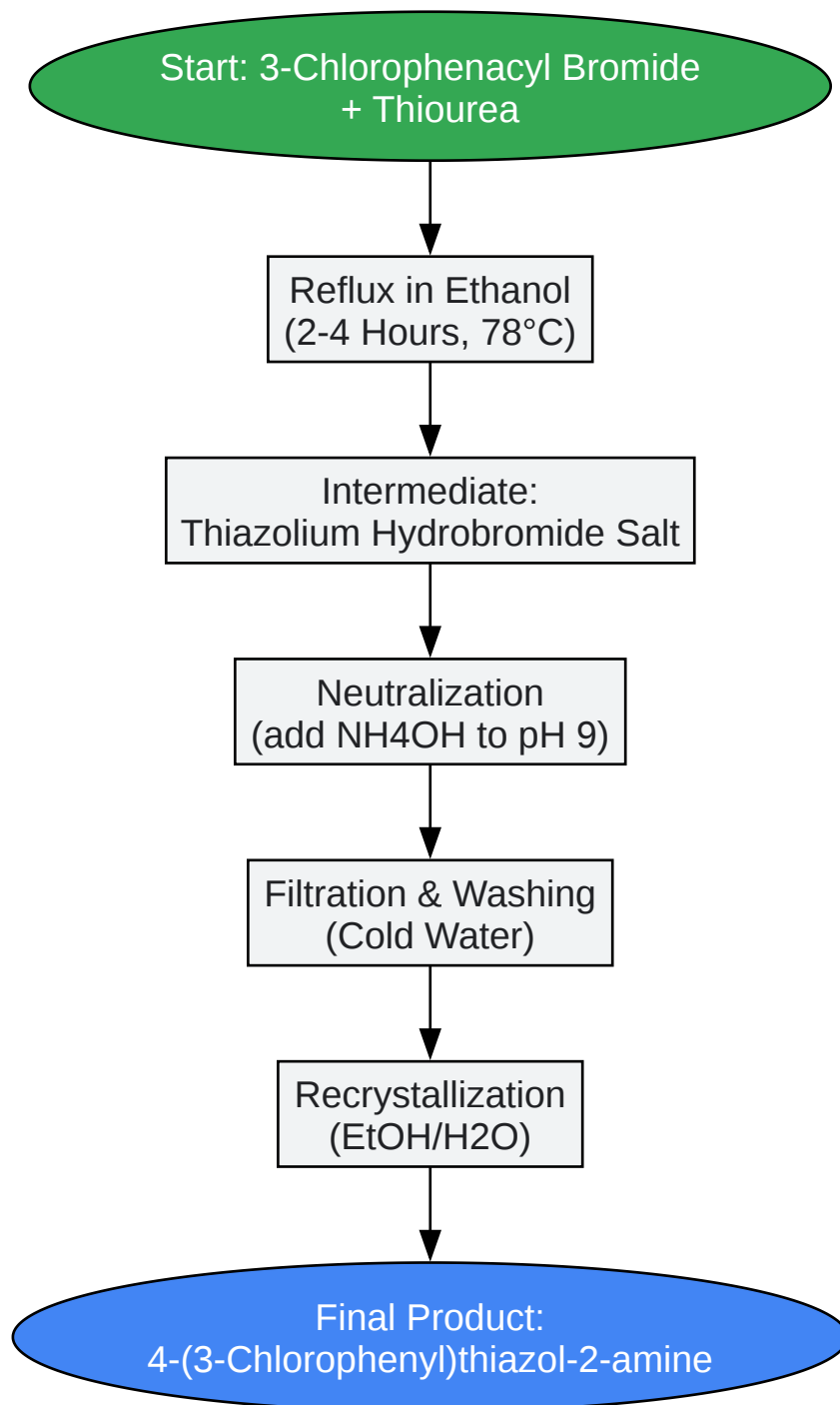
- Solvent: Ethanol (Absolute) or Methanol.
- Base (Optional): Sodium Acetate or Triethylamine (to neutralize HBr).

Step-by-Step Methodology:

- Preparation: Dissolve 10 mmol (2.33 g) of 3-Chlorophenacyl bromide in 20 mL of absolute ethanol in a round-bottom flask.
- Addition: Add 11 mmol (0.84 g) of Thiourea (1.1 equivalents) to the solution.
- Reaction: Reflux the mixture with stirring for 2–4 hours.
 - Checkpoint: The reaction is complete when TLC (System: Hexane:EtOAc 7:3) shows the disappearance of the phenacyl bromide spot.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - A precipitate (the hydrobromide salt) may form.
 - Basify the solution with aqueous Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃) to pH 8–9 to liberate the free base.
- Isolation:
 - Filter the resulting solid.
 - Wash with cold water (3 x 10 mL) to remove inorganic salts.
 - Recrystallize from hot Ethanol/Water (8:2 ratio).
- Characterization:
 - Yield: Expect 75–85%.
 - Melting Point: 130–132 °C (Literature value).

- Appearance: Off-white to pale yellow crystalline solid.

Synthesis Workflow Diagram



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Caption: Hantzsch synthesis pathway for high-purity isolation of the target compound.

References

- Protease Inhibition (DUBs): Kemp, M., et al. (2003). Heteroaryl amidines, methylamidines and guanidines, and the use thereof as protease inhibitors. US Patent 6,562,840.[2]
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- Kinase Inhibition Context: Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research. (Contextualizes the aminothiazole scaffold in kinase drug discovery).
- Chemical Properties: PubChem Compound Summary for CID 222856 (4-(3-Chlorophenyl)-1,3-thiazol-2-amine).

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Sources

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- [3. Synthesis and Antiviral Activity of 5-\(4-Chlorophenyl\)-1,3,4-Thiadiazole Sulfonamides - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/19111111/)
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